molecular formula C4H3N5S B6513409 2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole CAS No. 1339671-95-2

2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole

Cat. No.: B6513409
CAS No.: 1339671-95-2
M. Wt: 153.17 g/mol
InChI Key: PSTCVYKYOAOSGY-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-Triazol-1-yl)-1,3,4-thiadiazole is a synthetic heterocyclic compound designed for research applications, particularly in medicinal chemistry and antimicrobial discovery. This hybrid molecule incorporates two key pharmacophores—the 1,2,4-triazole and 1,3,4-thiadiazole rings—which are widely recognized for their broad spectrum of biological activities . The 1,3,4-thiadiazole moiety is known to act as both a hydrogen binding domain and a two-electron donor system, facilitating interactions with biological targets . This scaffold is of significant interest in the development of new therapeutic agents. Research on analogous triazolo-thiadiazole derivatives has demonstrated potent inhibitory effects against the urease enzyme , a key virulence factor in pathogens like Helicobacter pylori and Proteus mirabilis . Furthermore, such compounds have shown exceptional broad-spectrum antimicrobial activity , often surpassing the potency of standard reference drugs like ampicillin and streptomycin against a panel of Gram-positive and Gram-negative bacteria, as well as resistant strains . The structural framework is also investigated for its potential in anticancer research, as related structures exhibit cytotoxic activities against various human cancer cell lines . Researchers value this compound for its versatility in exploring new mechanisms of action and overcoming multidrug resistance. It is supplied strictly for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5S/c1-5-2-9(7-1)4-8-6-3-10-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTCVYKYOAOSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)C2=NN=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 1h 1,2,4 Triazol 1 Yl 1,3,4 Thiadiazole and Its Analogues

General Strategies for the Construction of 1,2,4-Triazole-1,3,4-Thiadiazole Scaffolds

The construction of scaffolds containing linked 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) rings often relies on the stepwise or convergent synthesis from common precursors. A prevalent strategy involves the use of thiosemicarbazide (B42300) or its derivatives as key building blocks. The reaction conditions, particularly the pH of the medium, play a crucial role in directing the cyclization to form either the triazole or the thiadiazole ring. acs.org

A common synthetic pathway begins with the preparation of a hydrazide, which is then reacted with an isothiocyanate to yield an acylthiosemicarbazide derivative. acs.orgacs.org Subsequent intramolecular cyclization of this intermediate can lead to either the 1,2,4-triazole or the 1,3,4-thiadiazole ring. Typically, alkaline conditions, such as the use of aqueous sodium hydroxide, promote the formation of the 1,2,4-triazole-3-thione moiety. acs.orgresearchgate.net Conversely, acidic media, for instance, cold concentrated sulfuric acid, favor the cyclization to a 2-amino-1,3,4-thiadiazole (B1665364) derivative. acs.orgnih.gov This divergent reactivity allows for the selective synthesis of either heterocyclic system from a common precursor.

Another general approach involves the reaction of carboxylic acids with thiocarbohydrazide, which can lead to the formation of a 4-amino-5-mercapto-1,2,4-triazole intermediate. This intermediate is a versatile precursor for the synthesis of fused triazolo-thiadiazole systems. For example, further reaction with another carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield a 3,6-disubstituted- acs.orgacs.orgnih.govtriazolo[3,4-b] acs.orgnih.govorganic-chemistry.orgthiadiazole.

The following table summarizes the general synthetic strategies based on the cyclization of thiosemicarbazide derivatives:

Starting MaterialReagent(s)Key IntermediateCyclization ConditionProduct Type
Acid HydrazideIsothiocyanateAcylthiosemicarbazideAlkaline (e.g., NaOH)1,2,4-Triazole-3-thione
Acid HydrazideIsothiocyanateAcylthiosemicarbazideAcidic (e.g., H₂SO₄)2-Amino-1,3,4-thiadiazole
Carboxylic AcidThiocarbohydrazide4-Amino-5-mercapto-1,2,4-triazoleCarboxylic Acid / POCl₃Fused acs.orgacs.orgnih.govTriazolo[3,4-b] acs.orgnih.govorganic-chemistry.orgthiadiazole

Cyclization Reactions in the Synthesis of Fused Thiadiazole-Triazole Systems

The synthesis of fused heterocyclic systems, where the thiadiazole and triazole rings share a bond, is a prominent area of research, leading to structures like acs.orgacs.orgnih.govtriazolo[3,4-b] acs.orgnih.govorganic-chemistry.orgthiadiazoles and acs.orgacs.orgnih.govtriazolo[3,4-b] acs.orgnih.govorganic-chemistry.orgthiadiazines. A highly effective and widely used method for constructing these fused systems is the cyclocondensation of 4-amino-3-mercapto-1,2,4-triazoles with various bifunctional electrophiles. clockss.orgsemanticscholar.org

The 4-amino-3-mercapto-1,2,4-triazole scaffold contains two nucleophilic centers, the amino group and the mercapto group, which can react with electrophiles to form the fused ring system. Common electrophilic partners include α-haloketones (e.g., phenacyl bromides), α-haloesters, and hydrazonoyl halides. clockss.orgresearchgate.net The reaction typically proceeds by initial S-alkylation of the mercapto group, followed by an intramolecular cyclization involving the amino group to form the second heterocyclic ring.

For instance, the reaction of a 4-amino-5-substituted-3-mercapto-1,2,4-triazole with a substituted phenacyl bromide in a suitable solvent like ethanol, often under reflux, leads to the formation of 3,6-disubstituted- acs.orgacs.orgnih.govtriazolo[3,4-b] acs.orgnih.govorganic-chemistry.orgthiadiazoles. nih.gov Similarly, reaction with hydrazonoyl chlorides can yield 7-(2-arylhydrazono)-7H- acs.orgacs.orgnih.govtriazolo[3,4-b] acs.orgnih.govorganic-chemistry.orgthiadiazine derivatives. researchgate.net

Another strategy involves the intramolecular cyclization of appropriately substituted triazole precursors. For example, 4-acylamino-5-mercapto-3-phenyl-s-triazoles can undergo dehydrative ring closure with agents like phosphoryl chloride to yield 6-substituted-s-triazolo[3,4-b]-1,3,4-thiadiazoles. nih.gov Ring transformation is another, albeit less common, approach where an existing heterocyclic ring, such as an oxadiazole, is converted into the triazolothiadiazine ring system. clockss.org

The following table provides examples of cyclization reactions for the synthesis of fused thiadiazole-triazole systems:

Starting TriazoleElectrophilic ReagentFused Product System
4-Amino-3-mercapto-1,2,4-triazolePhenacyl bromide acs.orgacs.orgnih.govTriazolo[3,4-b] acs.orgnih.govorganic-chemistry.orgthiadiazole
4-Amino-3-mercapto-1,2,4-triazoleHydrazonoyl chloride acs.orgacs.orgnih.govTriazolo[3,4-b] acs.orgnih.govorganic-chemistry.orgthiadiazine
4-Acylamino-5-mercapto-1,2,4-triazolePOCl₃ (dehydrating agent) acs.orgacs.orgnih.govTriazolo[3,4-b] acs.orgnih.govorganic-chemistry.orgthiadiazole
4-Amino-3-mercapto-1,2,4-triazole2-Bromo-1,4-naphthoquinoneNaphtho[1,2-e] acs.orgacs.orgnih.govtriazolo[3,4-b] acs.orgnih.govorganic-chemistry.orgthiadiazin-5-one

Derivatization via Alkylation and Arylation Reactions

Further diversification of the triazole-thiadiazole scaffold can be achieved through alkylation and arylation reactions. These reactions typically target the nitrogen atoms of the triazole ring or a reactive C-H bond on either of the heterocyclic rings.

N-Alkylation of 1,2,4-triazole-containing compounds can lead to a mixture of regioisomers, with substitution occurring at the N-1 or N-4 position of the triazole ring. The alkylation of 1,2,4-triazole itself with alkyl halides often yields a mixture of 1- and 4-alkylated products. ijraset.com The regioselectivity can be influenced by the nature of the substrate, the alkylating agent, and the reaction conditions, including the choice of base and solvent. ijraset.com In the context of fused triazolo-thiadiazole systems, alkylation can also occur on the available nitrogen atoms of the fused ring system. For instance, S-alkylated intermediates, generated from the reaction of 4-amino-3-mercaptotriazoles with halo-compounds, undergo cyclization to form the fused ring. nih.gov

Direct C-H arylation has emerged as a powerful tool for the functionalization of triazole and fused triazolo-thiadiazole systems. This method avoids the need for pre-functionalized substrates (e.g., halo-derivatives) and allows for the direct formation of C-C bonds. Palladium and copper catalysts are commonly employed for these transformations. For example, the regioselective C-H arylation of 1-alkyl-1,2,4-triazoles at the C5 position can be achieved using a copper-diamine catalyst system with aryl bromides. acs.org Similarly, direct Pd-catalyzed C-5 arylation of 1,4-disubstituted 1,2,3-triazoles has been developed, providing a route to multisubstituted triazoles. researchgate.net This strategy has also been extended to fused systems, such as the regioselective C-5 arylation of thiazolo[3,2-b]-1,2,4-triazoles using a simple copper catalyst. organic-chemistry.org

The following table summarizes common alkylation and arylation reactions on triazole-thiadiazole systems:

Reaction TypeSubstrateReagent(s)CatalystProduct
N-Alkylation1,2,4-TriazoleAlkyl halide, Base-1- and 4-Alkyl-1,2,4-triazoles
C-H Arylation1-Alkyl-1,2,4-triazoleAryl bromideCu-diamine complex1-Alkyl-5-aryl-1,2,4-triazole
C-H Arylation1,4-Disubstituted 1,2,3-triazoleAryl halidePalladium catalyst1,4,5-Trisubstituted 1,2,3-triazole
C-H ArylationThiazolo[3,2-b]-1,2,4-triazoleAryl iodideCopper catalyst5-Aryl-thiazolo[3,2-b]-1,2,4-triazole

Mannich Reaction Applications in the Synthesis of Substituted Triazolo-Thiadiazoles

The Mannich reaction is a versatile carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a substrate. In the context of triazole-thiadiazole chemistry, the Mannich reaction provides a valuable route for the synthesis of N-Mannich bases, which are of interest for their potential biological activities.

The reaction typically involves a substrate with an active hydrogen (e.g., an N-H proton on the triazole ring), formaldehyde (B43269), and a primary or secondary amine. For example, 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol can be converted to its Mannich base derivatives. organic-chemistry.org Similarly, 5-(pyridin-4-yl)-4-substituted-1,2,4-triazole-3-thiones can undergo aminoalkylation with formaldehyde and various secondary amines to furnish the corresponding Mannich bases. nih.gov

Interestingly, the outcome of the Mannich reaction can be influenced by the nature of the amine and the substrate. For instance, the reaction of 5-methyl-1H-s-triazole-3-thiol with formaldehyde and primary aliphatic amines can lead to a cyclized 2-methyl-6-substituted-6,7-dihydro-5H-s-triazolo[5,1-b]-1,3,5-thiadiazine via a one-pot double Mannich reaction. acs.orgacs.org However, when primary aromatic amines are used under the same conditions, uncyclized Mannich bases are formed. acs.orgacs.org

Furthermore, in some cases, the reaction of a 4-amino-3-substituted-s-triazole-5-thiol with formaldehyde alone, in the absence of an external amine, can result in the formation of a fused 3-substituted-5,6-dihydro-s-triazolo[3,4-b]-1,3,4-thiadiazole. acs.org This suggests an intramolecular reaction where the amino group of the triazole acts as the amine component in the Mannich-type cyclization.

The following table provides examples of Mannich reaction applications in triazole-thiadiazole synthesis:

SubstrateReagentsProduct Type
4-Aryl-5-substituted-4H-1,2,4-triazole-3-thiolFormaldehyde, Secondary AmineN-Mannich Base
5-Methyl-1H-s-triazole-3-thiolFormaldehyde, Primary Aliphatic AmineFused s-Triazolo[5,1-b]-1,3,5-thiadiazine
5-Methyl-1H-s-triazole-3-thiolFormaldehyde, Primary Aromatic AmineUncyclized N-Mannich Base
4-Amino-3-methyl-s-triazole-5-thiolFormaldehydeFused s-Triazolo[3,4-b]-1,3,4-thiadiazole

Click Chemistry Approaches for the Preparation of Novel Hybrid Triazole-Thiadiazole Structures

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction and has become a powerful tool for the synthesis of complex molecules, including hybrid structures containing triazole and thiadiazole rings. researchgate.netnih.gov

The CuAAC reaction involves the 1,3-dipolar cycloaddition between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species, to regioselectively form a 1,4-disubstituted 1,2,3-triazole. nih.gov This triazole ring serves as a stable and robust linker to connect two different molecular fragments. This strategy has been effectively employed to synthesize novel hybrid molecules where a thiadiazole-containing moiety is linked to another molecule, such as a carbohydrate, through a 1,2,3-triazole bridge. acs.orgorganic-chemistry.org

A typical approach involves the preparation of a thiadiazole derivative bearing either a terminal alkyne or an azide functionality. This functionalized thiadiazole is then reacted with a complementary partner (an azide or an alkyne, respectively) under standard click chemistry conditions. For example, new 1,3,4-thiadiazole and 1,2,3-triazole hybrid glycosides have been synthesized by the reaction of acetylenic thiadiazole derivatives with different glycosyl azides. acs.org The reaction proceeds under mild conditions and generally provides the desired hybrid molecules in good yields. acs.org

The versatility of the click chemistry approach allows for the creation of a wide range of hybrid structures with potential applications in medicinal chemistry and materials science. The resulting 1,2,3-triazole linker is not merely a passive spacer but can also participate in biological interactions. researchgate.net

The following table illustrates the general scheme of a click chemistry approach for synthesizing triazole-thiadiazole hybrids:

Thiadiazole PrecursorCoupling PartnerCatalystHybrid Product
Alkyne-functionalized thiadiazoleOrganic azideCopper(I) salt (e.g., CuSO₄/sodium ascorbate)1,2,3-Triazolyl-thiadiazole
Azide-functionalized thiadiazoleTerminal alkyneCopper(I) salt (e.g., CuSO₄/sodium ascorbate)1,2,3-Triazolyl-thiadiazole

Specialized Synthetic Routes for Functionalized Thiadiazole Derivatives (e.g., Sommelet Reaction for formyl derivatives)

Beyond the general synthetic strategies, specialized methods are employed to introduce specific functional groups onto the thiadiazole ring, which can then serve as handles for further derivatization. One such method is the Sommelet reaction, which provides a route to formyl derivatives (aldehydes).

The Sommelet reaction allows for the conversion of a benzylic-type halide to an aldehyde. In the context of thiadiazole chemistry, this reaction has been successfully applied to synthesize 2-substituted-5-formyl-1,3,4-thiadiazoles. acs.org The synthetic sequence typically begins with a 2-substituted-5-chloromethyl-1,3,4-thiadiazole. This chloromethyl derivative is then reacted with hexamethylenetetramine (HMTA) to form a quaternary ammonium (B1175870) salt. acs.org Subsequent acidic hydrolysis of this salt, for example, by refluxing in 50% acetic acid, yields the desired 2-substituted-5-formyl-1,3,4-thiadiazole. acs.org

The introduction of a formyl group onto the thiadiazole ring is particularly useful as it opens up a wide range of subsequent chemical transformations. The aldehyde functionality can participate in reactions such as condensation with amines to form Schiff bases, oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions.

Other specialized routes for functionalizing thiadiazoles include direct C-H functionalization methods, which have been developed to introduce aryl, alkyl, and other groups onto the thiadiazole ring without the need for pre-installed leaving groups. nih.govbohrium.com These methods often utilize transition metal catalysis to achieve high efficiency and selectivity.

The following table outlines the key steps in the Sommelet reaction for the synthesis of formyl-thiadiazole derivatives:

Starting MaterialReagent 1IntermediateReagent 2Final Product
2-R-5-chloromethyl-1,3,4-thiadiazoleHexamethylenetetramine (HMTA)Quaternary ammonium saltAcidic hydrolysis (e.g., aq. acetic acid)2-R-5-formyl-1,3,4-thiadiazole

Regioselective and Stereoselective Synthetic Approaches for 1,3,4-Thiadiazole Formation

Controlling the regioselectivity and stereoselectivity in the synthesis of heterocyclic compounds is a critical aspect of modern organic chemistry, as the specific arrangement of atoms and substituents can have a profound impact on the biological activity and physical properties of the molecule.

Regioselectivity in the formation of 2,5-disubstituted-1,3,4-thiadiazoles can be achieved through various synthetic strategies. One approach involves the acid-catalyzed cyclization of intermediates derived from the reaction of acyl hydrazides with precursors like alkyl 2-(methylthio)-2-thioxoacetates or alkyl 2-amino-2-thioxoacetates. acs.org The choice of catalyst and solvent can significantly influence the outcome, directing the reaction towards either the 1,3,4-thiadiazole or the corresponding 1,3,4-oxadiazole. acs.org For example, the reaction of a thiosemicarbazide intermediate with EDC·HCl in DMSO can lead to the 2-amino-1,3,4-oxadiazole, while using p-TsCl and triethylamine (B128534) in NMP favors the formation of the 2-amino-1,3,4-thiadiazole. acs.orgnih.gov

The synthesis of stereochemically defined triazole-thiadiazole systems is less commonly reported in the literature. However, in the synthesis of fused systems like 6,7-dihydro-5H- acs.orgacs.orgnih.govtriazolo[3,4-b] acs.orgnih.govorganic-chemistry.orgthiadiazines, the formation of stereoisomers is possible. For instance, the reaction of 4-arylideneamino-1,2,4-triazole-3(2H)-thiones with ethyl bromoacetate (B1195939) or phenacyl bromide has been reported to yield trans-6,7-dihydro-5H- acs.orgacs.orgnih.govtriazolo[3,4-b] acs.orgnih.govorganic-chemistry.orgthiadiazines, which can then isomerize to the corresponding cis-stereoisomers. This indicates that the stereochemical outcome can be influenced by the reaction conditions and that isomerization may occur post-synthesis. However, dedicated stereoselective methods for the construction of the core triazole-thiadiazole linkage are not extensively documented.

The following table highlights factors influencing regioselectivity in 1,3,4-thiadiazole synthesis:

PrecursorCyclization Reagent/ConditionsMajor Product
Thiosemicarbazide intermediateEDC·HCl in DMSO2-Amino-1,3,4-oxadiazole
Thiosemicarbazide intermediatep-TsCl, Triethylamine in NMP2-Amino-1,3,4-thiadiazole
Alkyl 2-(methylthio)-2-thioxoacetate + Acyl hydrazidep-TSA in Toluene2,5-Disubstituted-1,3,4-thiadiazole
Alkyl 2-(methylthio)-2-thioxoacetate + Acyl hydrazideAcetic acid in DMF2,5-Disubstituted-1,3,4-oxadiazole

Structural Elucidation and Advanced Characterization of 2 1h 1,2,4 Triazol 1 Yl 1,3,4 Thiadiazole Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis is fundamental to the structural elucidation of novel chemical entities. Techniques such as NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy are synergistically employed to piece together the molecular puzzle of triazole-thiadiazole derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.

¹H-NMR: The proton NMR spectra of 2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole derivatives provide information on the number, environment, and connectivity of protons. In derivatives of fused mdpi.comjyu.finih.govtriazolo[3,4-b] mdpi.comnih.govdpkmr.edu.inthiadiazole systems, aromatic protons typically appear as multiplets in the downfield region (δ 7.0-9.5 ppm). dpkmr.edu.in Protons of substituent groups, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), are observed at characteristic chemical shifts in the upfield region. nih.govdpkmr.edu.in For instance, in a series of 3-Phenyl-6-aryl- mdpi.comjyu.finih.govtriazolo[3,4-b] mdpi.comnih.govdpkmr.edu.inthiadiazole compounds, the aromatic protons were observed in the range of δ 7.18–9.20 ppm, while methyl protons appeared around δ 1.89-1.98 ppm and methoxy protons at δ 2.30 ppm. dpkmr.edu.in

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. The carbon atoms of the triazole and thiadiazole rings are typically observed in the δ 140-170 ppm region. For example, in the spectrum of 5-(2-Methoxyquinoxalin-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, the triazole carbon atoms resonate at δ 169.01 ppm and δ 146.01 ppm. In amide-functionalized 1,2,4-thiadiazole-1,2,4-triazole derivatives, the carbons of the heterocyclic rings appear in a broad range from δ 142.3 to 177.1 ppm, with the carbonyl carbon of the amide linkage resonating at the lower end of this range. nih.gov

Interactive Table: Representative ¹H and ¹³C NMR Data for Selected Triazole-Thiadiazole Derivatives

Compound/Derivative ClassSpectroscopic DataReference
3-Phenyl-6-(m-tolyl)- mdpi.comjyu.finih.govtriazolo[3,4-b] mdpi.comnih.govdpkmr.edu.inthiadiazole¹H-NMR (DMSO-d₆, δ ppm): 1.89 (s, 3H, -CH₃), 7.18 (d, 2H, ArH), 7.50 (dd, 2H, ArH), 7.56 (d, 2H, ArH), 8.20 (s, 1H, ArH), 8.50 (d, 1H, ArH), 9.12 (d, 1H, ArH) dpkmr.edu.in
Amide functionality bearing 1,2,4-thiadiazole-1,2,4-triazole derivative¹³C-NMR (DMSO-d₆, δ ppm): 57.6, 58.5, 61.4, 61.8, 106.7, 109.5, 116.4, 125.7, 129.3, 129.7, 132.2, 132.5, 134.3, 135.7, 136.3, 137.6, 142.4, 144.5, 153.4, 154.6, 155.4, 164.5, 168.7, 169.4, 176.7 nih.gov
5-(2-Methoxyquinoxalin-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol¹³C-NMR (DMSO-d₆, δ ppm): 169.01, 155.1, 146.01, 144.5, 142.5, 142.1, 138.2, 137.8, 134.4, 132.2, 128.02, 126.2, 55.8

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound derivatives, characteristic absorption bands confirm the presence of the heterocyclic rings and any substituents. Key absorptions include C=N stretching vibrations, typically observed around 1600-1650 cm⁻¹. dpkmr.edu.in The C-S-C linkage of the thiadiazole ring shows absorption in the 630-700 cm⁻¹ region. dpkmr.edu.in Aromatic C-H stretching is usually found around 3000-3200 cm⁻¹. dpkmr.edu.in In derivatives containing additional functional groups, such as a carbonyl group (C=O) in an amide, a strong absorption band appears around 1670-1710 cm⁻¹. nih.govmdpi.com

Interactive Table: Characteristic IR Absorption Bands for Triazole-Thiadiazole Derivatives

Functional GroupAbsorption Range (cm⁻¹)Reference
C=N (Imine/Heterocycle)1600 - 1697 dpkmr.edu.innih.gov
C-S-C (Thiadiazole ring)639 - 685 dpkmr.edu.in
Aromatic C-H2895 - 3175 dpkmr.edu.in
N-N=C (Triazole/Thiadiazole)~1272 dpkmr.edu.in
C=O (Carbonyl)1664 - 1705 mdpi.commdpi.com
N-H3124 - 3522 mdpi.com

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of heterocyclic compounds, often providing a clear molecular ion peak ([M+H]⁺). nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of the synthesized compound. mdpi.com For example, ESI-MS analysis of a novel amide-functionalized 1,2,4-thiadiazole-1,2,4-triazole derivative showed a prominent [M+H]⁺ peak at m/z 666, confirming its molecular weight. nih.gov Similarly, the molecular ion peak for 5-(2-Methoxyquinoxalin-3-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol was observed at m/z 370.2 ([M+H]⁺).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heterocyclic systems like the triazole-thiadiazole core, absorptions in the UV region (200-400 nm) are expected due to π→π* and n→π* transitions. The specific absorption maxima (λmax) can be influenced by the substitution pattern on the heterocyclic rings. For instance, a derivative, 2-(4-(6-(4-cyanophenyl)-1,2,4,5-tetrazin-3-yl)phenyl)-1,3,4-thiadiazole, exhibited absorption maxima (λmax) in methanol (B129727) at 296.5 nm, 225.5 nm, and 204.0 nm. semanticscholar.org

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for structural elucidation, providing precise three-dimensional coordinates of every atom in the crystal lattice. This technique unambiguously confirms the connectivity of atoms and provides detailed information on bond lengths, bond angles, and torsion angles. mdpi.com The structures of several complex derivatives, including fused systems like 8-(1H-indol-2-yl)-5-(p-tolyl)- mdpi.comjyu.finih.govtriazolo[3,4-b] mdpi.comnih.govdpkmr.edu.inthiadiazole, have been confirmed using this method. jyu.fimdpi.com

X-ray diffraction data allows for a detailed analysis of the molecule's geometry and conformation. Dihedral (torsion) angles are particularly important for describing the spatial relationship between different parts of the molecule, such as the planarity of the ring systems. For example, in the crystal structure of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, the 1,3,4-thiadiazole (B1197879) ring was found to be nearly planar. nih.gov The analysis of dihedral angles confirmed this near-planarity and also described the orientation of the substituent groups relative to the heterocyclic core. nih.gov

Interactive Table: Selected Dihedral Angles for a 1,3,4-Thiadiazole Derivative

Dihedral AngleValue (°)DescriptionReference
N(7)-N(8)-C(9)-S(10)1.0(4)Confirms near-planarity of the thiadiazole ring nih.gov
C(9)-S(10)-C(11)-N(7)3.6(3)Confirms near-planarity of the thiadiazole ring nih.gov
C(6)-C(1)-N(7)-N(8)-6.5(5)Shows the 4-iodophenyl substituent is roughly coplanar with the ring nih.gov
N(8)-C(9)-C(20)-C(22)-0.3(6)Indicates a linear, co-planar arrangement of the acetyl fragment nih.gov
Note: Atom numbering is as per the cited crystallographic study.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding)

The crystal packing of this compound derivatives is dictated by a variety of non-covalent interactions, with hydrogen bonding playing a primary role in the formation of stable, three-dimensional supramolecular architectures. The nitrogen atoms within both the triazole and thiadiazole rings act as effective hydrogen bond acceptors, while substituted amino groups or the N-H of the triazole ring can serve as donors.

Research on related 1,3,4-thiadiazole structures reveals that hydrogen bonding is a critical stabilizing force. In the solid state, derivatives containing mercapto groups have been shown to form chains via N–H⋯S hydrogen bonds. researchgate.net For instance, crystallographic analysis of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) identified a distinct chain motif built upon this interaction. researchgate.net

Similarly, studies on cocrystals of biologically active 1,2,4-thiadiazole (B1232254) derivatives with carboxylic acids have demonstrated the formation of robust and predictable hydrogen-bonded assemblies known as heterosynthons. nih.govrsc.org The "carboxy-aminothiadiazole" heterosynthon, in particular, is stabilized by a combination of enthalpic factors and is considered comparable in energy to well-known synthons like those formed by carboxyl-pyridine interactions. rsc.org Computational studies, including periodic DFT calculations, have been employed to quantify the energies of these interactions, providing insight into the stability of the resulting crystal lattices. nih.govrsc.org

Table 1: Examples of Intermolecular Interactions in Thiadiazole Derivatives

Interacting Molecules/Moieties Type of Interaction Key Features / Distance Reference
2-mercapto-5-methyl-1,3,4-thiadiazole N–H⋯S Hydrogen Bond Forms molecular chains; N⋯S distance = 328.3 pm researchgate.net
1,2,4-Thiadiazole derivative + Vanillic Acid Carboxy-aminothiadiazole Heterosynthon Stabilizes cocrystal structure nih.gov
1,2,4-Thiadiazole derivative + Dicarboxylic Acids Carboxy-aminothiadiazole Heterosynthon Mean interaction energy of ~77 kJ mol⁻¹ rsc.org
1,3,4-Oxadiazole derivatives π···π Stacking (Oxadiazole)···(Pyridine) interactions observed spbu.ru

Tautomeric Structure Elucidation

Tautomerism is a key consideration in the structural analysis of 1,2,4-triazole (B32235) and 1,3,4-thiadiazole systems, as the position of a labile proton can significantly alter the molecule's electronic properties and reactivity. For derivatives of this compound, several tautomeric forms are theoretically possible, primarily involving the triazole ring and functional groups attached to either heterocycle.

The parent 1,2,4-triazole ring can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. researchgate.net The 1H-tautomer is generally considered to be the more stable form. researchgate.net The specific tautomer present in a given derivative can be influenced by the nature and position of substituents, which can alter the relative energies of the forms. researchgate.net The elucidation of the predominant tautomer often requires a combination of spectroscopic analysis (UV-vis, IR, NMR) and theoretical modeling. researchgate.netuobaghdad.edu.iq

Furthermore, when substituents such as thiol groups are present on the thiadiazole or triazole ring, thiol-thione tautomerism becomes a critical factor. researchgate.netnih.gov Extensive studies on related mercapto-substituted heterocycles have shown that the thione form is overwhelmingly favored in the solid state. researchgate.netnih.gov This preference is supported by evidence from FTIR, Raman, and X-ray crystallography. researchgate.net

In solution, the tautomeric equilibrium can be influenced by the polarity of the solvent. nih.gov For some heterocyclic derivatives exhibiting keto-enol tautomerism, the enol form may be favored in non-polar solvents, while the keto form predominates in polar aprotic solvents. nih.gov Similar solvent-dependent effects can be anticipated for the thiol-thione equilibrium in derivatives of this compound. Spectroscopic techniques are invaluable for studying these equilibria; for example, ¹³C-NMR can confirm the presence of both tautomers by showing distinct signals for the carbon atoms involved (e.g., ketonic and enolic carbons). nih.gov

Table 2: Potential Tautomeric Forms in Substituted Triazolyl-Thiadiazole Systems

Tautomerism Type Description Predominant Form (if known) Method of Elucidation Reference
Prototropic (Triazole Ring) Migration of H between N1 and N4 atoms 1H-form is generally more stable Theoretical Modeling, UV-vis researchgate.netresearchgate.net
Thiol-Thione Equilibrium between -SH (thiol) and C=S (thione) forms Thione form in solid state FTIR, Raman, X-ray Crystallography researchgate.netnih.gov
Keto-Enol Equilibrium between C=O (keto) and C-OH (enol) forms Solvent-dependent NMR, UV-vis Spectroscopy nih.gov

Biological Activities and Mechanistic Studies of 2 1h 1,2,4 Triazol 1 Yl 1,3,4 Thiadiazole Compounds

Antimicrobial Research Focus

The structural framework of triazolo-thiadiazole is a cornerstone in the development of new antimicrobial agents. These compounds have demonstrated a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. nih.govnih.gov

Derivatives of 2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole have shown significant antibacterial potential. Studies on 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives revealed potent activity against a panel of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.002 to 0.150 mg/mL. mdpi.com In many cases, the antibacterial potency of these synthesized compounds was higher than that of standard drugs like ampicillin (B1664943) and streptomycin. mdpi.com E. coli was identified as a particularly sensitive strain, while P. aeruginosa showed more resistance. mdpi.com

Conversely, some studies indicate a more pronounced effect on Gram-positive bacteria. For instance, certain novel synthesized 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives exhibited activity exclusively against Gram-positive strains, with no inhibitory effect observed on Gram-negative bacteria. nih.gov One of the most active compounds in this series demonstrated an MIC of 31.25 μg/mL against Staphylococcus aureus. nih.gov Similarly, another investigation found that while thiosemicarbazide (B42300) precursors showed moderate activity, the resulting 1,3,4-thiadiazole derivatives had negligible antibacterial effects, with the exception of a 4-bromophenyl substituted compound that was active against S. epidermidis and M. luteus. mdpi.com The cyclization of thiosemicarbazides into 1,3,4-thiadiazoles and 1,2,4-triazoles has been noted to alter the spectrum of activity, decreasing efficacy against S. aureus and E. coli while increasing it against Bacillus anthracis and Bacillus cereus. mdpi.com

Interactive Table: Antibacterial Activity of Selected Triazolo-Thiadiazole Derivatives
CompoundBacterial StrainMIC (μg/mL)Reference
Derivative 4l Staphylococcus aureus ATCC 2592331.25 nih.gov
Derivative 4l Staphylococcus epidermidis ATCC 12228125 nih.gov
Derivative 4l Bacillus cereus ATCC 10876125 nih.gov
Derivative 4l Micrococcus luteus ATCC 10240125 nih.gov
Derivative 19 Various Strains5-20 mdpi.com
Derivative ST16 Staphylococcus epidermidis ATCC 1222831.25 mdpi.com
Derivative ST16 Micrococcus luteus ATCC 1024015.63 mdpi.com

The antifungal properties of this compound derivatives are well-documented, showing efficacy against a range of fungal pathogens. nih.gov A study involving nineteen 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives demonstrated antifungal activity that was up to 80 times higher than ketoconazole (B1673606) and 3 to 40 times higher than bifonazole (B1667052) against six tested fungi. mdpi.com Candida albicans, a common yeast-like pathogen, is frequently used to evaluate the antifungal potential of these compounds. mdpi.comekb.egekb.eg

Research into 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol revealed it to be a highly active agent against fungal cells with low toxicity to human cells. nih.gov The MIC values for 1,3,4-thiadiazole derivatives against various Candida species can range from tens to hundreds of μg/mL. nih.gov The 1,2,4-triazole scaffold is a key component in many commercial antifungal drugs, and its incorporation into hybrid molecules with 1,3,4-thiadiazole enhances this activity. ekb.egnih.gov Certain derivatives have shown excellent activity against various human pathogenic fungi, including Cryptococcus species and Candida species, with MIC values ranging from 0.0156 to 0.5 mg/mL, surpassing the efficacy of fluconazole (B54011). nih.gov

The primary mechanism for the antifungal activity of azole-containing compounds, including triazole derivatives, is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov This enzyme is a crucial component in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov By inhibiting CYP51, these compounds disrupt membrane integrity, leading to fungal cell death. nih.gov Molecular docking studies have confirmed the probable involvement of CYP51 in the antifungal mechanism of triazolo-thiadiazole derivatives. mdpi.com

In addition to enzyme inhibition, other mechanisms have been proposed. The 1,3,4-thiadiazole ring, being a bioisostere of the pyrimidine (B1678525) nucleus, can interfere with DNA replication processes, which may contribute to both its antibacterial and anticancer effects. researchgate.netnih.gov The mesoionic character of the thiadiazole heterocycle allows it to cross biological membranes and interact with various target proteins, suggesting a multi-target potential. researchgate.net

Anticancer Research Focus

The unique structural features of this compound derivatives have made them attractive candidates for anticancer drug development. jst.go.jpnih.gov Numerous studies have reported their cytotoxic effects against a wide array of human cancer cell lines. nih.govnih.gov

A broad spectrum of cytotoxic activity has been observed for this class of compounds. For example, a series of 1,2,4-triazole and 1,3,4-thiadiazole derivatives were tested against five human tumor cell lines, including pancreatic (BxPC-3), lung (H1975), ovarian (SKOV-3), melanoma (A875), and colorectal (HCT116) cancers. nih.gov Some compounds exhibited potent activity, with IC50 values as low as 0.04 µM. jst.go.jpnih.gov

Derivatives have shown particular efficacy against breast cancer cell lines (MCF-7, MDA-MB-231), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG2). nih.govmdpi.comtandfonline.com One study identified a 1,3,4-thiadiazole derivative that was highly active against HCT-116 and MCF-7 cell lines, with activity comparable to the reference drug doxorubicin (B1662922). mdpi.com Another series of novel 1,3,4-thiadiazole-thiazole hybrids showed encouraging anticancer activity against the liver carcinoma cell line HepG2-1, with one compound having an IC50 value of 0.69 ± 0.41 μM, which was more potent than the doxorubicin standard (IC50 = 0.72 ± 0.52 μM). tandfonline.com Other cell lines where significant cytotoxicity has been reported include cervical (HeLa) and prostate (PC3) cancer cells. nih.govnih.gov

Interactive Table: Cytotoxic Activity (IC50, µM) of Selected Triazolo-Thiadiazole Derivatives in Human Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference
5m BxPC-3Pancreatic0.04 jst.go.jp
5m HCT116Colorectal1.2 jst.go.jp
5m SW620Colorectal1.3 jst.go.jp
5m LS174TColorectal0.08 jst.go.jp
5m H1975Lung3.2 jst.go.jp
5m A875Melanoma0.68 jst.go.jp
3d HeLaCervical29 nih.gov
3d MCF-7Breast73 nih.gov
16b HepG2-1Liver0.69 tandfonline.com
21 HepG2-1Liver1.82 tandfonline.com
20 HCT-116ColorectalPotent Activity mdpi.com
20 MCF-7BreastPotent Activity mdpi.com

Research into the mechanisms of anticancer action has identified several molecular targets for these compounds. The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, as its signaling pathway regulates cell proliferation, apoptosis, and metastasis. nih.gov Heterocyclic compounds, including those with pyrimidine, oxadiazole, and triazole moieties, have been investigated as EGFR inhibitors. nih.gov Molecular docking studies have shown that these derivatives can bind effectively to the active site of EGFR's tyrosine kinase domain. nih.govnih.gov

Another significant target is Lysine Specific Demethylase 1 (LSD1), an enzyme that is overexpressed in various cancers and plays a role in carcinogenesis. nih.govrjpbr.com Triazole and pyrimidine derivatives are among the most promising scaffolds for developing potent LSD1 inhibitors. rjpbr.com A series of triazole-fused pyrimidine derivatives were developed as highly potent and reversible inhibitors of LSD1, demonstrating strong antiproliferative activity against several leukemia and lymphoma cell lines. nih.gov

In addition to EGFR and LSD1, other kinases such as Src and Abl have been identified as potential molecular targets for 1,3,4-thiadiazole derivatives, suggesting a multi-targeted approach to their anticancer activity. nih.gov

Apoptosis Induction Pathways

Derivatives of the triazole-thiadiazole scaffold have been investigated for their ability to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for many anticancer agents.

Research has shown that certain thiophenol-formaldehyde-triazole (TFT) derivatives can inhibit the viability of ovary cancer cell lines. nih.gov One of the most active compounds in a studied series demonstrated the ability to enhance the proportion of apoptotic cells with increasing concentrations. nih.gov Mechanistic studies suggest that this apoptotic induction is associated with a decrease in the expression of von Willebrand Factor (vWF) and metalloproteinases, suppression of Focal Adhesion Kinase (FAK) activation, and a reduction in the infiltration of macrophages. nih.gov

In another study, triazole/thiadiazole substituted 4′-demethylepipodophyllotoxin derivatives were found to induce apoptosis in HeLa cells. The proposed mechanism involves the induction of severe DNA damage. nih.gov This leads to the upregulation of cell cycle arrest proteins and the activation of DNA damage-mediated ATM/ATR apoptotic pathways. A key finding was the specific activation of the DNA damage response gene TMEM133, which plays an essential role in inducing apoptosis by up-regulating genes related to G2/M cell cycle arrest. nih.gov Further investigations into novel 1,3,4-thiadiazole derivatives revealed that some compounds could arrest breast cancer cells at the G2/M phase, likely through the inhibition of cyclin-dependent kinase 1 (CDK1). nih.gov Another derivative was found to significantly increase the sub-G1 cell population, suggesting an induction of necrosis, which was confirmed by annexin (B1180172) V-PI assay. nih.gov

Novel 1,2,4-triazole derivatives have also been identified as apoptotic inducers that target the p53 tumor suppressor pathway. researchgate.net

Enzyme Inhibition Profiling

The this compound core structure and its analogs have been extensively evaluated for their ability to inhibit various enzymes, indicating a broad therapeutic potential.

Urease Inhibition Studies

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a significant virulence factor for several pathogenic microorganisms. nih.gov Inhibition of this enzyme is a key strategy to combat infections caused by urease-positive bacteria like Helicobacter pylori. rdd.edu.iq

A series of nih.govnih.govresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netrsc.orgthiadiazole derivatives demonstrated outstanding urease inhibition, with all tested compounds showing significantly lower IC50 values (ranging from 0.87 ± 0.09 to 8.32 ± 1.21 µM) compared to the standard inhibitor thiourea (B124793) (IC50 = 22.54 ± 2.34 µM). nih.govresearchgate.net Kinetic studies of the most potent derivative revealed a competitive mode of inhibition. nih.govresearchgate.net Molecular dynamics simulations suggested that the compound occupies the active site, with the triazolo-thiadiazole moiety coordinating with the bi-nickel complex. nih.gov

Other studies on 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 2,5-disubstituted-1,3,4-thiadiazoles also identified potent urease inhibitors. nih.gov The structural similarity of 1,2,4-triazole-3-thiones to urea is thought to contribute to their inhibitory activity. tandfonline.com

Urease Inhibition by Triazole and Thiadiazole Derivatives
Compound SeriesNotable Compounds/DerivativesIC50 Value (µM)Standard Inhibitor (IC50 µM)Mode of Inhibition
nih.govnih.govresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netrsc.orgthiadiazole derivativesUnsubstituted (6a)0.87 ± 0.09Thiourea (22.54 ± 2.34)Competitive
4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones8d, 8ePotent inhibitorsNot specifiedNot specified
1,3,4-oxadiazoles and 1,2,4-triazoles from mandelic acid4d, 5b, 5d16.1, 18.9, 16.7Thiourea (21.0)Not specified

Cholinesterase (AChE, BChE) and Alpha-Glucosidase Inhibition

Cholinesterase inhibitors are critical for managing Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.gov Several series of 1,2,4-triazole and 1,3,4-thiadiazole derivatives have shown promise as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

In one study, 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones (6a–s) and 2,5-disubstituted-1,3,4-thiadiazoles (7a–h) were synthesized and screened. researchgate.net Compounds 6k and 6q exhibited excellent AChE inhibitory activity with IC50 values of 0.241 ± 0.012 µM and 0.260 ± 0.013 µM, respectively. researchgate.net Another study on 1,3,4-thiadiazole derivatives reported compounds with IC50 values for AChE inhibition ranging from >500 to 0.053 μM. tandfonline.com The most potent compound in that series showed high selectivity for AChE over BChE and exhibited a mixed-type inhibition mechanism. tandfonline.com

Furthermore, these heterocyclic systems have been explored as α-glucosidase inhibitors, which are important in managing type 2 diabetes by delaying carbohydrate digestion. acs.org A novel class of 1,3,4-thiadiazole-bearing Schiff base analogues was designed and showed excellent inhibitory activity against α-glucosidase, with IC50 values ranging from 1.10 ± 0.10 to 18.10 ± 0.20 μM, significantly more potent than the standard drug acarbose (B1664774) (IC50 = 11.50 ± 0.30 μM). nih.gov Another study on 1,2,4-triazole-based derivatives also identified potent dual inhibitors of α-amylase and α-glucosidase, with some compounds surpassing the efficacy of acarbose. nih.gov

Cholinesterase and Alpha-Glucosidase Inhibition
Enzyme TargetCompound SeriesNotable CompoundsIC50 Value (µM)Standard (IC50 µM)
Acetylcholinesterase (AChE)4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones6k0.241 ± 0.012Not specified
Acetylcholinesterase (AChE)4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones6q0.260 ± 0.013Not specified
Acetylcholinesterase (AChE)1,3,4-thiadiazole derivativesCompound 90.053Not specified
Alpha-Glucosidase1,3,4-thiadiazole Schiff basesAnalogue 81.10 ± 0.10Acarbose (11.50 ± 0.30)
Alpha-Glucosidase1,2,4-triazole derivativesCompound 40.27 ± 0.01 µg/mLAcarbose

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.govresearchgate.net The overexpression of certain CA isoforms is associated with various tumors. nih.govresearchgate.net

A series of heterocyclic mercaptans incorporating 1,3,4-thiadiazole and 1,2,4-triazole rings were evaluated for their inhibition of human CA isozymes I, II, and the tumor-associated IX. nih.gov Thiadiazole derivatives were generally more active than triazoles against all tested isozymes. The inhibition constants (Ki) were in the nanomolar to micromolar range. For instance, against hCA I, the Ki values ranged from 97 nM to 548 µM; for hCA II, from 7.9 to 618 µM; and for hCA IX, from 9.3 to 772 µM. nih.gov

In a different study, a series of 1,3,4-thiadiazole-thiazolidinone derivatives were synthesized as CA inhibitors. rsc.org Compound 7i from this series was found to be more potent (IC50 = 0.402 ± 0.017 µM) than the standard drug acetazolamide (B1664987) (IC50 = 0.998 ± 0.046 µM) and exhibited a competitive mode of inhibition. rsc.org

Carbonic Anhydrase Inhibition by Triazole and Thiadiazole Derivatives
Compound SeriesTarget IsozymeInhibition Constant (Ki) / IC50Standard Drug (IC50)
1,3,4-thiadiazole and 1,2,4-triazole thiolshCA I97 nM - 548 µMAcetazolamide
1,3,4-thiadiazole and 1,2,4-triazole thiolshCA II7.9 µM - 618 µMAcetazolamide
1,3,4-thiadiazole and 1,2,4-triazole thiolshCA IX9.3 µM - 772 µMAcetazolamide
1,3,4-thiadiazole-thiazolidinone derivativesCarbonic Anhydrase0.402 ± 0.017 µM (Compound 7i)Acetazolamide (0.998 ± 0.046 µM)

c-Jun N-Terminal Kinase (JNK) Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that are activated by stress stimuli and play a role in the onset of apoptosis. nih.gov A drug discovery program has focused on identifying small molecule JNK inhibitors that target the JIP binding site rather than the highly conserved ATP binding site. nih.govnih.gov

Screening efforts identified a triazole derivative, 4-(2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)-5-(5-nitrothiazol-2-ylthio)-4H-1,2,4-triazol-3-ol, as a potent and selective JNK inhibitor. nih.gov Subsequent synthesis and evaluation of a series of thiadiazole derivatives led to the identification of potent and selective JNK inhibitors that target the JIP-1 docking site. nih.gov

Other Pharmacological Research Areas (Excluding Clinical Data)

Beyond apoptosis induction and specific enzyme inhibition, compounds featuring the this compound backbone and its constituent heterocycles have demonstrated a wide array of other pharmacological activities. These include antimicrobial, antifungal, anti-inflammatory, analgesic, and anticonvulsant properties. neliti.comresearchgate.neturan.ua

The broad spectrum of biological activities highlights the versatility of the triazole-thiadiazole scaffold in medicinal chemistry. researchgate.netscispace.com For example, various derivatives have been synthesized and tested for their anti-inflammatory and analgesic effects, with some showing activity comparable to standard drugs like diclofenac (B195802) sodium and acetylsalicylic acid. researchgate.netneliti.com The continual synthesis of new derivatives and the exploration of their structure-activity relationships promise to yield novel therapeutic agents with potentially improved efficacy and reduced toxicity. neliti.comuran.ua

Anticonvulsant Properties and Mechanisms

Derivatives of 1,2,4-triazole and 1,3,4-thiadiazole have demonstrated notable anticonvulsant activity in various preclinical models. uran.uanih.gov Studies have utilized methods such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to evaluate the efficacy of these compounds. nih.govfrontiersin.org For instance, certain 1,3,4-thiadiazole derivatives have shown significant protection against induced convulsions. nih.gov One study highlighted a derivative, 2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl acetamide, which exhibited prominent anticonvulsant activity at a low dose. nih.gov Another compound, 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol, showed good activity in both PTZ and MES tests. frontiersin.org The anticonvulsant potential of these compounds is often attributed to the lipophilic nature of the heterocyclic rings. nih.gov

CompoundAnticonvulsant Activity ModelEfficacyReference
2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl acetamideInduced Convulsion≥ 50% activity at 30 mg/kg nih.gov
4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiolPTZ and MES tests83% and 75% inhibition at 20 mg/kg frontiersin.org
2-(aminomethyl)-5-(2-biphenylyl)-1, 3, 4-thiadiazoleMES and other tests in rats and micePotent activity, comparable to standard drugs nih.gov

Analgesic and Anti-inflammatory Investigations

The analgesic and anti-inflammatory properties of compounds containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have been a subject of significant research. uran.uaneliti.comneliti.com In vivo studies, such as the acetic acid-induced writhing test for analgesic activity and the carrageenan-induced paw edema test for anti-inflammatory effects, have been employed to assess these properties. neliti.comnih.gov A number of synthesized derivatives have shown promising results, with some exhibiting activity comparable to or even exceeding that of standard drugs like diclofenac sodium and paracetamol, but with a reduced risk of ulcerogenic effects. neliti.comnih.gov For example, 3-[4-(N,N-dimethylamino)phenyl]-6-[2-(2,4-dichlorophenoxy)ethyl]-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole was identified as a highly active compound in hot-plate tests for analgesia. neliti.com

Compound/Derivative SeriesBiological ActivityKey FindingsReference
N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amidesAnalgesic and Anti-inflammatoryGood antalgic action and fair anti-inflammatory activity with low ulcerogenic potential. nih.gov
3-(2-chloro-5-methoxyphenyl)-6-((5-methoxy-1H-indol-3-yl)methyl)- uran.uanih.govresearchgate.nettriazolo[3,4-b] uran.uanih.govresearchgate.netthiadiazoleAnalgesic and Anti-inflammatoryShowed significant activity. neliti.com
3-(4-methylphenyl)-4-[3-(phenoxymethyl)-7H-1,2,4-triazolo[3,4-b] uran.uanih.govresearchgate.netthiadiazine-6-yl]-1,2,3-oxadiazol-5-olatesAntinociceptiveExceeded the activity of paracetamol. neliti.com

Antioxidant Activity Assessment

The antioxidant potential of 1,2,4-triazole and 1,3,4-thiadiazole derivatives has been evaluated through various in vitro assays. zsmu.edu.uanih.gov These assays include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging method, the ferric reducing antioxidant power (FRAP) test, and the thiobarbituric acid reactive substances (TBARS) test. nih.govsaudijournals.com Studies have shown that certain derivatives possess significant antioxidant capabilities. For instance, some 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles demonstrated antioxidant action, with the presence of a free amino group or a phenyl substituent at the N4 position of the 1,2,4-triazole nucleus often enhancing this activity. zsmu.edu.ua In another study, specific 1,3,4-thiadiazole linked 4-thiazolidinone (B1220212) derivatives exhibited promising antioxidant activity with low IC50 values in the DPPH assay. saudijournals.comresearchgate.net

Compound/Derivative SeriesAntioxidant AssayKey FindingsReference
4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiolNon-enzymatic lipid peroxidationShowed the most pronounced antioxidant activity among the tested compounds. zsmu.edu.ua
2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives (TZD 3 and TZD 5)DPPH radical scavengingExhibited promising antioxidant activity with IC50 values of 28.00µM and 27.50µM, respectively. saudijournals.comresearchgate.net
A specific 1,3,4-thiadiazole derivative (Compound 4)DPPH, TBARS, FRAPDemonstrated superior antioxidant activity compared to other tested thiazolidinone derivatives. nih.gov

Antitubercular and Antileishmanial Studies

Derivatives of 1,2,4-triazole and 1,3,4-thiadiazole have emerged as a promising class of compounds in the search for new antitubercular agents. nih.govresearchgate.net In vitro screening against Mycobacterium tuberculosis strains, such as H37Ra and H37Rv, has identified several derivatives with significant inhibitory activity. nih.govconnectjournals.com For example, one 1,2,4-triazole derivative, designated as C4, was found to be highly active against Mycobacterium H37Ra with a Minimum Inhibitory Concentration (MIC) of 0.976 µg/mL. nih.gov Similarly, certain N-(5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives showed potent antitubercular activity with MIC values as low as 3.12 µg/mL. connectjournals.com The mechanism of action for some of these compounds is thought to involve the inhibition of key mycobacterial enzymes. nih.gov

Compound/Derivative SeriesTarget OrganismMIC ValueReference
1,2,4-triazol-5-thione derivative (C4)Mycobacterium H37Ra0.976 µg/mL nih.gov
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide (5c)M. tuberculosis H37Rv3.12 µg/mL connectjournals.com
N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide (5d)M. tuberculosis H37Rv3.12 µg/mL connectjournals.com
2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide (5l)M. tuberculosis (H37Ra)7.1285 μg/ml kthmcollege.ac.in

Receptor Antagonist Activities (e.g., Cannabinoid-1 Receptor)

Specific derivatives incorporating the 1,2,4-triazole and 1,3,4-thiadiazole moieties have been identified as potent receptor antagonists. A notable example is 2-(4-((1H-1,2,4-triazol-1-yl)methyl)-5-(4-bromophenyl)-1-(2-chlorophenyl)-1H-pyrazol-3-yl)-5-tert-butyl-1,3,4-thiadiazole (GCC2680), which has been characterized as a potent and selective cannabinoid-1 (CB1) receptor antagonist. nih.govresearchgate.net Structure-activity relationship studies have shown that this class of diarylpyrazolyl thiadiazoles possesses excellent potency and selectivity for the CB1 receptor. nih.govresearchgate.net The antagonism of the CB1 receptor is a therapeutic target for conditions such as obesity. researchgate.net

CompoundReceptor TargetActivityReference
GCC2680Cannabinoid-1 (CB1) ReceptorPotent and selective antagonist nih.govresearchgate.net
1H-1,2,4-triazole-3-carboxamide derivativesCannabinoid-1 (CB1) ReceptorPotent agonists, partial agonists, inverse agonists or antagonists google.com
Novel 1,2,4-triazole-containing compounds (5e and 5f)Cannabinoid-1 (CB1) ReceptorSimilar binding affinity and poses to CB1 antagonists semanticscholar.org

Plant Growth Regulatory Effects

Substituted 1,2,4-triazoles have been associated with plant growth regulatory activities. nih.gov More specifically, a study on novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives demonstrated their ability to regulate the photosynthetic pathway in tobacco plants infected with Tobacco Mosaic Virus (TMV). mdpi.com One particular compound, designated E2, was found to increase the chlorophyll (B73375) content and the net photosynthesis value in infected leaves. mdpi.com This suggests that the compound helps protect the plant by improving its photosynthetic efficiency. mdpi.com The study also indicated that the compound could induce changes in leaf morphology, such as the tightening of mesophyll cells and stomatal closure, creating a defensive barrier against viral infection. mdpi.com

Compound/Derivative SeriesPlant SpeciesObserved EffectReference
Substituted 1,2,4-triazolesGeneralPlant growth regulation nih.gov
1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivative (E2)Tobacco (Nicotiana tabacum)Increased chlorophyll content, enhanced net photosynthesis, induced defensive morphological changes against TMV. mdpi.com

Structure Activity Relationship Sar Studies of 2 1h 1,2,4 Triazol 1 Yl 1,3,4 Thiadiazole Analogues

Correlating Substituent Effects with Biological Potency

The biological potency of 2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole analogues is highly dependent on the nature and position of various substituents. Research has shown that even minor modifications to the peripheral chemical groups can lead to substantial changes in activity, whether it be antimicrobial, anti-inflammatory, or anticancer.

For instance, in the context of antifungal activity, specific substitutions on fused triazolo-thiadiazole systems have been found to be particularly influential. The presence of a 2-(2-methoxy-phenyl)-ethyl group at position 6 of a triazolo[3,4-b]-1,3,4-thiadiazole core was associated with the highest antifungal activity within a tested series. mdpi.com Conversely, replacing this group with substituents like phenoxymethyl (B101242), 3,4-dimethoxy-benzyl, or 3-bromo-pyridinyl resulted in diminished potency. mdpi.com

In the realm of antibacterial agents, the substituents on a phenyl ring attached to the triazolo-thiadiazole core play a critical role. One study on 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives found that a 2-chloro-4-nitrobenzene moiety at position 6 was beneficial for activity against resistant bacterial strains. In contrast, the introduction of 3-amino-benzene, 3-methyl-4-nitrobenzene, or phenoxymethyl groups led to a decrease in antibacterial efficacy.

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to create mathematical models that correlate physicochemical properties of substituents with biological activity. A study on a series of 1-[(5-substituted-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazole derivatives found that their antifungal activity had a strong correlation with the hydrophobic parameter (π) and an indicator variable representing the presence or absence of a specific structural feature (H). sphinxsai.com This suggests that the lipophilicity of the substituent on the thiadiazole ring is a key determinant of antifungal potency. sphinxsai.com

The anti-inflammatory and analgesic activities are also sensitive to substituent effects. SAR analysis of triazolothiadiazole derivatives revealed that the presence of electron-donating groups, such as methyl or methoxy (B1213986) groups, on an indole (B1671886) ring substituent could decrease anti-inflammatory and analgesic activity. nih.gov Conversely, another series showed that the presence of methoxy groups on a phenyl ring was favorable for analgesic activity. nih.gov

Table 1: Effect of Substituents on the Antimicrobial Activity of Triazolo-Thiadiazole Analogues

Scaffold Position of Substitution Substituent Biological Activity Outcome Reference
Triazolo[3,4-b]-1,3,4-thiadiazole Position 6 2-(2-methoxy-phenyl)-ethyl Antifungal Potent Activity mdpi.com
Triazolo[3,4-b]-1,3,4-thiadiazole Position 6 Phenoxymethyl Antifungal Decreased Activity mdpi.com
Triazolo[3,4-b]-1,3,4-thiadiazole Position 6 3,4-dimethoxy-benzyl Antifungal Decreased Activity mdpi.com
Triazolo[3,4-b]-1,3,4-thiadiazole Position 6 2-chloro-4-nitrobenzene Antibacterial (Resistant Strains) Favorable Activity
Triazolo[3,4-b]-1,3,4-thiadiazole Position 6 3-amino-benzene Antibacterial (Resistant Strains) Decreased Activity
Triazolo[3,4-b]-1,3,4-thiadiazole Position 6 3-methyl-4-nitrobenzene Antibacterial (Resistant Strains) Decreased Activity

Importance of Heterocyclic Ring System and Fusion in Modulating Activity

The core heterocyclic structure, comprising linked or fused 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) rings, is fundamental to the biological activities of these compounds. nih.gov Both the 1,2,4-triazole and the 1,3,4-thiadiazole moieties are considered "privileged" structures in medicinal chemistry, as they are present in numerous pharmacologically active compounds. nih.gov The sulfur atom in the thiadiazole ring, for example, enhances liposolubility, which can facilitate the crossing of cellular membranes to reach biological targets. nih.gov

The fusion of these two heterocyclic rings into a rigid bicyclic system, such as the mdpi.comnih.govnih.govtriazolo[3,4-b] mdpi.comnih.govresearchgate.netthiadiazole core, often leads to enhanced and more specific biological activity. This fused system has been identified as a novel and potent scaffold for selective c-Met kinase inhibitors, which are targets in cancer therapy. uran.ua The rigid conformation of the fused system can help to properly orient the substituents for optimal interaction with the binding site of a biological target. uran.ua

Molecular modeling studies have also shed light on the importance of the specific arrangement of heteroatoms. A comparison between 1,2,4-thiadiazole (B1232254) and 1,3,4-thiadiazole regioisomers as adenosine (B11128) A3 receptor antagonists revealed that the 1,2,4-thiadiazole analogue had a significantly higher binding affinity. researchgate.net This was attributed to the ability of the nitrogen at position 2 in the 1,2,4-thiadiazole ring to form an additional hydrogen bond with the receptor, an interaction not possible for the 1,3,4-thiadiazole isomer. researchgate.net This highlights how the relative positioning of the nitrogen and sulfur atoms within the heterocyclic ring is critical for molecular recognition and biological function. The combination of these two bioactive pharmacophores into a single molecular framework is a key strategy in the discovery of new drugs.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This tool is invaluable for designing new ligands and for virtual screening of compound libraries to find new active molecules.

For thiadiazole-containing compounds, pharmacophore models have been successfully developed to guide the design of new inhibitors for various targets. In one study, a ligand-based pharmacophore model was constructed for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, using the known drug tivozanib, which contains a thiadiazole moiety, as a template. mdpi.com The model defined the crucial spatial arrangement of features like hydrogen bond acceptors, aromatic rings, and hydrophobic regions. This model was then used to screen a database of compounds, leading to the identification of new potential VEGFR-2 inhibitors containing the 1,3,4-thiadiazole scaffold. mdpi.com

Similarly, pharmacophore modeling has been applied to a series of 1,3,4-thiadiazole and 1,2,4-triazole derivatives to identify potential antihypertensive agents. The most accurate pharmacophore model developed consisted of four key features: an aromatic ring, two hydrophobic regions, and a hydrogen bond acceptor projection, all with a specific spatial relationship. This model provides a blueprint for the design of new compounds with potential antihypertensive activity.

Molecular docking and simulation studies further refine ligand design by predicting how a compound will bind to its target protein. For a 1,3,4-thiadiazole derivative that inhibits the Bcr-Abl tyrosine kinase, molecular modeling highlighted the crucial role of a nitrothiazole moiety in anchoring the compound in the binding site through hydrogen bonding and hydrophobic interactions with key amino acid residues. nih.gov These computational insights are essential principles that guide the rational design of more potent and selective inhibitors based on the this compound scaffold.

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with the different stereoisomers (enantiomers or diastereomers) of a drug molecule.

While extensive research on the specific stereochemical influences of this compound itself is not widely documented in the reviewed literature, studies on related chiral thiadiazole derivatives have demonstrated the importance of stereochemistry. For example, a series of novel chiral 5-(substituted aryl)-1,3,4-thiadiazole derivatives were synthesized and showed good to excellent anti-plant virus activity against the tobacco mosaic virus. Another study reported the synthesis of novel chiral 1,3,4-thiadiazole-based bis-arylsulfonamides, which were evaluated for the treatment of HIV-1 and HIV-2. mdpi.com One of the synthesized compounds displayed significant inhibitory activity against HIV-1, suggesting its potential as a new lead for HIV treatment. mdpi.com

These examples, while not directly involving the triazolyl-thiadiazole core, establish a clear precedent that introducing chirality into thiadiazole-containing scaffolds is a viable strategy for modulating biological activity. The specific spatial orientation of substituents, dictated by the stereocenter(s), can lead to differential binding affinities for the target, with one stereoisomer often being significantly more active than the others. This underscores the potential importance of exploring chiral analogues of this compound in the future development of new therapeutic agents.

Advanced Derivatives, Hybrid Architectures, and Coordination Complexes of 2 1h 1,2,4 Triazol 1 Yl 1,3,4 Thiadiazole

Design and Synthesis of Novel Substituted Derivatives

The core scaffold of 2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole serves as a versatile template for the development of new biologically active molecules. The design and synthesis of novel substituted derivatives often involve the introduction of various functional groups onto the triazole or thiadiazole rings to modulate their physicochemical properties and enhance their interaction with biological targets.

A common synthetic strategy involves the cyclization of thiosemicarbazide (B42300) precursors. For instance, a series of 2,5-disubstituted-1,3,4-thiadiazole derivatives tethered to a 1,2,4-triazole (B32235) moiety have been synthesized and characterized. nih.gov The formation of the triazole ring in its thione form is often confirmed by the disappearance of signals related to the NH group of the corresponding phenylthiosemicarbazide and the appearance of a diagnostic triazole-NH singlet in the 1H-NMR spectrum. nih.gov

Another approach involves the fusion of the 1,2,4-triazole and 1,3,4-thiadiazole (B1197879) rings to create 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives. These fused systems have demonstrated a wide range of pharmacological properties, including anticancer activities. nih.gov The synthesis can be achieved through condensation reactions, for example, by reacting 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol with substituted phenacyl bromides. researchgate.net

Furthermore, novel 1,2,4-triazole thioether derivatives incorporating a 1,3,4-thiadiazole skeleton have been designed and synthesized, showing promising antifungal and antibacterial activities. nih.gov These syntheses often start from natural products like gallic acid, highlighting a strategy of combining natural product scaffolds with synthetic heterocyclic moieties. nih.gov The biological evaluation of these derivatives has shown that substitutions on the triazole and thiadiazole rings can significantly influence their activity. For example, certain derivatives have shown potent cytotoxic effects against various human cancer cell lines. tandfonline.com

Table 1: Examples of Synthesized Substituted this compound Derivatives and Their Biological Activities

Compound IDSubstituent(s)Biological ActivityReference
8g 4-chlorobenzoyl on triazole, 3,4,5-trimethoxyphenyl on thiadiazoleAnticancer activity against MCF-7, MDA MB-231, A549, DU-145 cell lines researchgate.net
3h 2-chloro-9H-carbazol-9-yl and 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylAntifungal activity against Pellicularia sasakii nih.gov
3o 2-chloro-9H-carbazol-9-yl and 5-(thiophen-2-yl)-1,3,4-thiadiazol-2-ylAntifungal activity against Pellicularia sasakii nih.gov
4l 4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazideAntibacterial activity against Staphylococcus aureus mdpi.com
6h N/AAntibacterial activity against Bacillus subtilis mdpi.com

Construction and Evaluation of Hybrid Molecules Incorporating Thiadiazole-Triazole Scaffolds

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy for developing new drugs with potentially improved or dual-action therapeutic profiles. The thiadiazole-triazole scaffold has been successfully incorporated into various hybrid molecules.

Coumarin-Thiadiazole Hybrids: Coumarin (B35378), a naturally occurring benzopyrone, is known for its diverse biological activities. Hybrid molecules incorporating coumarin with triazole moieties have been synthesized and evaluated as potential multitargeted drug ligands. For instance, a series of coumarin-triazole hybrids were synthesized via a click reaction of a propargylated coumarin with benzyl (B1604629) bromides in the presence of sodium azide (B81097). mdpi.com Some of these hybrids have shown significant inhibitory activity against enzymes implicated in Alzheimer's disease. mdpi.com

Carbazole-Triazole Hybrids: Carbazole (B46965), a nitrogen-containing heterocyclic compound, is another privileged scaffold in medicinal chemistry. Novel carbazole derivatives containing a 1,3,4-thiadiazole moiety have been designed and synthesized. These hybrids have demonstrated significant antifungal activities against a range of phytopathogenic fungi. nih.gov The synthesis typically involves the reaction of a carbazole-containing intermediate with a substituted 1,3,4-thiadiazole derivative.

Phthalimide-Azole Hybrids: Phthalimide (B116566) is a key structural motif in many biologically active compounds. Hybrid molecules containing a phthalimide moiety linked to a 1,3,4-thiadiazole or 1,2,4-triazole ring have been synthesized and evaluated for their cytotoxic activity. One synthetic route involves treating the thiol group of the azole with ethyl chloroacetate, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form an acid hydrazide, which is then reacted with phthalic anhydride. nih.gov A thiadiazole derivative containing two phthalimide moieties showed the highest activity against HeLa and MCF-7 cancer cell lines. nih.gov

Indole-Azole Hybrids: The indole (B1671886) nucleus is a common feature in many natural and synthetic bioactive compounds. Novel scaffolds containing indole and 1,2,3-triazole linked to a 1,3,4-thiadiazole have been synthesized and screened for their anticancer activity. nih.gov The synthesis of these hybrids often utilizes click chemistry to link the indole and thiadiazole moieties via a triazole bridge. nih.gov Certain derivatives from this class have demonstrated prominent activity against A-549 and MCF-7 cancer cell lines. nih.gov

Pyrazole-Thiadiazole Hybrids: Pyrazole (B372694) is another important five-membered heterocyclic ring known for its wide range of biological activities. Hybrid molecules linking 1,2,4-triazole and pyrazole derivatives have been synthesized and assessed for their antibacterial and anticancer activities. These hybrids have shown potent cytotoxicity against MCF-7 and P388 cancer cell lines.

Table 2: Biological Activities of Hybrid Molecules Incorporating the Thiadiazole-Triazole Scaffold

Hybrid ScaffoldExample CompoundBiological ActivityIC50/MIC ValueReference
Coumarin-Triazole10b Inhibition of AChE, BChE, and BACE-1IC50: 2.57 µM (AChE), 3.26 µM (BChE), 10.65 µM (BACE-1) mdpi.com
Carbazole-Thiadiazole3h Antifungal against P. sasakii72.89% inhibition nih.gov
Phthalimide-Thiadiazole3d Cytotoxic against HeLa and MCF-7 cellsIC50: 29 µM (HeLa), 73 µM (MCF-7) nih.gov
Indole-Triazole-Thiadiazole9c, 9d, 9e Anticancer against A-549 and MCF-7 cellsProminent activity compared to doxorubicin (B1662922) nih.gov
Pyrazole-Triazole8c, 8f, 8d Cytotoxic against MCF-7 cellsIC50: 2.8 µM, 3.1 µM, 3.5 µM respectively

Preparation and Biological Impact of Metal Complexes with Thiadiazole-Triazole Ligands

The coordination of thiadiazole-triazole ligands to metal ions can significantly enhance their biological activity. These ligands often act as bidentate or tridentate chelating agents, forming stable complexes with various transition metals.

The synthesis of these metal complexes is typically achieved by reacting the thiadiazole-triazole ligand with a suitable metal salt in an appropriate solvent, often under reflux. A series of coordination complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been prepared in an alcoholic medium. Spectroscopic data suggested a tetrahedral geometry for most of these complexes, with the Cu(II) complex exhibiting a square planar structure.

The biological impact of these metal complexes is often superior to that of the free ligands. This enhancement in activity is attributed to factors such as increased lipophilicity, which facilitates penetration through cell membranes, and the interaction of the metal ion with biological targets. For example, metal complexes of 2,5-diamino-1,3,4-thiadiazole (B1295027) with Co(II), Ni(II), and Cu(II) have shown antibacterial activity, whereas the free ligand was inactive.

Furthermore, transition metal complexes of triazole-based Schiff base ligands have been synthesized and evaluated for their antimicrobial and anticancer activities. Spectroscopic data have confirmed the coordination of the ligands to the metal ions through atoms such as the deprotonated oxygen, azomethine nitrogen, and thiol sulfur. These metal-based compounds are being explored as potential alternatives to overcome the limitations of existing drugs, such as side effects and drug resistance.

Table 3: Examples of Metal Complexes with Thiadiazole-Triazole Ligands and Their Biological Impact

LigandMetal Ion(s)Proposed GeometryBiological ImpactReference
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolNi(II), Zn(II), Cd(II), Sn(II)TetrahedralN/A
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolCu(II)Square PlanarN/A
2,5-diamino-1,3,4-thiadiazoleCo(II), Ni(II), Cu(II)OctahedralAntibacterial activity
Schiff base of 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol and salicylaldehyde (B1680747) derivativesCo(II), Ni(II), Cu(II), Zn(II)N/AAntimicrobial and anticancer activities

Emerging Applications and Future Directions in Chemical Science

Agrochemistry: Development of Novel Agrochemical Agents

The dual heterocyclic nature of 2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole makes it a prime candidate for the development of new agrochemical agents. Both 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) rings are known pharmacophores that are present in numerous commercially successful pesticides.

Fungicides: The 1,2,4-triazole moiety is a well-established component of many systemic fungicides that act by inhibiting ergosterol (B1671047) biosynthesis in fungi, a critical component of their cell membranes. The incorporation of a 1,3,4-thiadiazole ring, which is also known for its broad-spectrum antimicrobial properties, can enhance the fungicidal efficacy and spectrum of activity.

While specific fungicidal activity data for this compound is still emerging in publicly available literature, extensive research on analogous structures provides a strong rationale for its potential. For instance, studies on various chalcone (B49325) derivatives containing a 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole core have demonstrated significant antifungal activities. In one such study, a derivative, compound L31, exhibited a potent EC50 value of 15.9 µg/mL against Phomopsis sp., outperforming the commercial fungicide azoxystrobin (B1666510) which had an EC50 of 69.4 µg/mL. nih.gov The mechanism of action for some of these derivatives has been linked to the disruption of fungal cell membrane integrity. nih.gov

Table 1: Fungicidal Activity of Selected Triazole-Thiadiazole Derivatives

Compound ReferenceFungal PathogenEC50 (µg/mL)
L31Phomopsis sp.15.9
Azoxystrobin (Control)Phomopsis sp.69.4

Note: Data is for a derivative and not the specific compound of focus, but indicates the potential of the core structure.

Plant Growth Regulators: Triazole compounds are well-documented as a class of plant growth regulators that primarily function by inhibiting gibberellin biosynthesis. This leads to desirable agronomic traits such as reduced stem elongation, increased chlorophyll (B73375) content, and enhanced stress tolerance. The presence of the 1,2,4-triazole ring in this compound suggests its potential to modulate plant growth.

New types of triazole compounds have been shown to reduce shoot growth while in some cases stimulating root growth at lower dosages. researchgate.net The growth-regulating effects of these compounds can often be counteracted by the application of gibberellin A3, supporting the proposed mechanism of action. researchgate.net While specific studies on the plant growth regulatory effects of this compound are not yet widely reported, the known properties of the triazole family of compounds suggest this is a promising area for future investigation. researchgate.netcabidigitallibrary.org

Materials Science: Applications in Dyes, Photographic Materials, and Corrosion Inhibition

The unique electronic and structural properties of this compound also position it as a valuable building block in materials science.

Dyes and Photographic Materials: Heterocyclic compounds, including those containing thiadiazole and triazole rings, are known to be effective chromophores. The 1,3,4-thiadiazole ring, in particular, is a component in some azo dyes. While direct applications of this compound as a dye have not been extensively documented, its structure suggests potential for modification to create novel colorants. There is currently limited information available regarding its specific use in photographic materials.

Corrosion Inhibition: One of the most promising applications in materials science for this compound and its derivatives is in the field of corrosion inhibition. Organic compounds containing heteroatoms like nitrogen and sulfur are effective corrosion inhibitors because these atoms can coordinate with metal surfaces, forming a protective film that prevents corrosive attack. Both the triazole and thiadiazole rings are rich in such heteroatoms.

Numerous studies have demonstrated the efficacy of 1,3,4-thiadiazole derivatives as corrosion inhibitors for mild steel in acidic environments. mdpi.com The mechanism of inhibition is generally attributed to the adsorption of the inhibitor molecules onto the metal surface. This adsorption can be influenced by the electronic structure of the molecule and the presence of functional groups. For example, the study of two different 2-amino-5-substituted-1,3,4-thiadiazole derivatives showed that they act as mixed-type inhibitors, meaning they affect both the anodic and cathodic corrosion reactions. mdpi.com

Table 2: Corrosion Inhibition Efficiency of Selected Thiadiazole Derivatives on Mild Steel

InhibitorConcentration (mM)Corrosion Inhibition Efficiency (%)
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole0.5>90
2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole0.5~85

Note: Data is for derivatives and illustrates the potential of the 1,3,4-thiadiazole core in corrosion inhibition.

The presence of both triazole and thiadiazole rings in this compound suggests a high potential for strong adsorption and effective corrosion inhibition.

Future Research Perspectives and Challenges in Compound Design

The exploration of this compound and its derivatives is still in its early stages, presenting numerous opportunities and challenges for future research.

Future Research Perspectives:

Agrochemicals: Future research will likely focus on the synthesis of a wider range of derivatives to establish clear structure-activity relationships for both fungicidal and plant growth regulatory effects. Investigating the mode of action at a molecular level will be crucial for designing more potent and selective agrochemicals. The potential for synergistic effects when combined with other active ingredients is another promising avenue.

Materials Science: In materials science, the focus will be on synthesizing functionalized derivatives with tailored properties for specific applications. For corrosion inhibition, this could involve introducing substituents that enhance surface adhesion and film stability. For applications in dyes, modifications to the aromatic systems could be explored to tune the color and photostability. The potential of this compound in developing novel polymers and electronic materials also warrants investigation.

Challenges in Compound Design:

Synthesis: The development of efficient, scalable, and environmentally friendly synthetic routes is a key challenge. While methods for synthesizing triazole and thiadiazole rings are established, their combination into a single molecule can be complex and may require multi-step processes. mdpi.comutar.edu.my

Selectivity and Specificity: In agrochemical applications, a major challenge is to design compounds that are highly effective against target pests and pathogens while exhibiting low toxicity to non-target organisms and the environment.

Structure-Property Relationships: A fundamental challenge lies in understanding the complex relationships between the molecular structure of these compounds and their functional properties. This requires a combination of experimental studies and computational modeling to predict the behavior of new derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole derivatives, and how do reaction conditions influence yield?

  • Methodology : Copper-catalyzed [3+2] cycloaddition and nucleophilic substitution are common approaches. For example, CuBr (5 mol%) in DMSO at 120°C under atmospheric air for 24 hours achieved a 64% yield for a triazole-thiadiazole hybrid (). Solvent polarity and catalyst loading significantly impact reaction efficiency. Ethyl acetate/hexane (2:8) is recommended for column chromatography purification due to its efficacy in isolating polar intermediates ().

Q. How can researchers validate the structural integrity of synthesized compounds?

  • Methodology : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and ESI-MS to confirm regiochemistry and purity. For instance, 1H^1H-NMR peaks at δ 2.43 (–CH3_3) and δ 7.73–8.29 (aromatic protons) are diagnostic for triazole-thiadiazole derivatives (). Elemental analysis (C, H, N) should align with theoretical values within ±0.4% to confirm purity ().

Q. What in vitro assays are suitable for preliminary biological screening of these compounds?

  • Methodology : Anticancer activity can be assessed via MTT assays against cell lines like MCF-7 (breast), A549 (lung), and DU-145 (prostate) with etoposide as a positive control (). Antifungal screening should follow CLSI guidelines using fluconazole-resistant Candida strains ().

Advanced Research Questions

Q. How do substituent effects on the triazole and thiadiazole rings modulate biological activity?

  • Methodology : Compare analogs with electron-withdrawing (e.g., –NO2_2, –Br) vs. electron-donating (e.g., –OCH3_3) groups. For example, 4-fluorophenyl substituents enhance antifungal activity by improving membrane permeability (), while 3-chlorophenyl groups increase cytotoxicity in MCF-7 cells by 2.5-fold compared to unsubstituted analogs ().

Q. How can computational methods resolve contradictions in biological data across cell lines?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to analyze binding affinities to target proteins like aromatase () or CYP51 (). For instance, compound 9c showed stronger hydrogen bonding with aromatase (binding energy: −8.9 kcal/mol) than 9a (−7.2 kcal/mol), explaining its superior activity in MDA-MB-231 cells ( ).

Q. What strategies mitigate hazardous solvent usage in large-scale synthesis?

  • Methodology : Replace DMSO with biodegradable solvents like cyclopentyl methyl ether (CPME) or use mechanochemical synthesis (ball milling) to reduce waste. highlights Cs2_2CO3_3-mediated reactions in DMSO, but recent studies suggest microwave-assisted synthesis in ethanol achieves comparable yields (85%) with reduced toxicity ( ).

Data Analysis and Experimental Design

Q. How should researchers design SAR studies to balance steric and electronic effects?

  • Methodology : Use Hammett σ constants to quantify electronic effects and Comparative Molecular Field Analysis (CoMFA) for 3D-QSAR modeling. For example, meta-substituted aryl groups (–F, –Cl) improve logP values by 0.3–0.5 units, enhancing blood-brain barrier penetration ().

Q. What techniques address low solubility of thiadiazole-triazole hybrids in aqueous media?

  • Methodology : Introduce PEGylated side chains or formulate as cyclodextrin inclusion complexes. A study demonstrated that β-cyclodextrin increased solubility of a lead compound from 0.12 mg/mL to 8.3 mg/mL, improving bioavailability ( ).

Contradiction Resolution

Q. Why do some derivatives show cytotoxicity in MCF-7 but not in A549 cells?

  • Analysis : Tissue-specific expression of drug efflux pumps (e.g., P-gp in A549) or differences in apoptotic pathways (e.g., Bax/Bcl-2 ratio) may explain discrepancies. Compound 1k exhibited IC50_{50} = 4.2 µM in MCF-7 vs. >50 µM in A549 due to higher P-gp activity in the latter ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.